Iogulamide

Description

Properties

CAS No. |

75751-89-2 |

|---|---|

Molecular Formula |

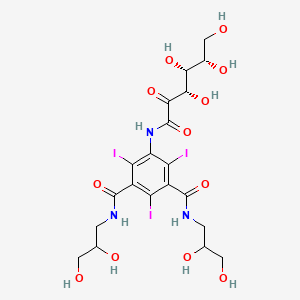

C20H26I3N3O12 |

Molecular Weight |

881.1 g/mol |

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoyl]amino]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C20H26I3N3O12/c21-11-9(18(36)24-1-6(30)3-27)12(22)14(13(23)10(11)19(37)25-2-7(31)4-28)26-20(38)17(35)16(34)15(33)8(32)5-29/h6-8,15-16,27-34H,1-5H2,(H,24,36)(H,25,37)(H,26,38)/t6?,7?,8-,15+,16-/m0/s1 |

InChI Key |

DFDJVFYYDGMDTB-BIYVAJLZSA-N |

SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)O)O)O |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I |

Synonyms |

iogulamide MP 100013 MP 10013 MP-10013 Mp10013 |

Origin of Product |

United States |

Preparation Methods

Reaction Medium Composition

The electrochemical cell operates in a two-compartment system separated by a glass frit. The anodic compartment contains an acidified iodine solution (e.g., 97% H₂SO₄), while the cathodic compartment holds an alcohol-water mixture. Maintaining a pH between 1 and 2 is critical to stabilize iodinating species (I⁺) and prevent side reactions. Table 1 summarizes key solvent and acid combinations.

Table 1: Solvent Systems and Acidic Conditions for Electrochemical Iodination

| Solvent | Acid (Concentration) | pH Range | Temperature (°C) |

|---|---|---|---|

| Methanol-water | H₂SO₄ (97%) | 1–2 | 15–25 |

| Ethanol-water | HNO₃ (concentrated) | 0–4 | 20–30 |

Mechanistic Insights

During electrolysis, iodine (I₂) is oxidized at the anode to generate iodinating species (I⁺), while hydrogen evolves at the cathode. The reaction’s selectivity for mono-, di-, or triiodination depends on the substrate’s electronic properties and the applied voltage (1–50 V). For phenolic substrates, para-iodination dominates due to the directing effects of hydroxyl groups.

Chemical Triiodination Using Iodine and Iodic Acid

WO2010121904A1 details a chemical method for triiodinating 5-aminoisophthalic acid, a precursor for Iopamidol and Iomeprol. This approach avoids polyiodide byproducts by combining iodine (I₂) and iodic acid (HIO₃) in acidic aqueous media.

Reaction Stoichiometry and Conditions

The molar ratio of iodine to substrate is critical. A 1.2:1 ratio of I₂ to 5-aminoisophthalic acid achieves complete triiodination with minimal excess reagent. The reaction proceeds at 60–85°C under acidic conditions (pH < 3.5), with sulfuric acid as the proton source. Table 2 outlines optimized parameters.

Table 2: Optimal Conditions for Triiodination of 5-Aminoisophthalic Acid

| Parameter | Value/Range |

|---|---|

| I₂:Substrate Ratio | 1.2:1 |

| HIO₃:Substrate Ratio | 1:1 |

| Temperature | 60–85°C |

| pH | 1.5–2.0 |

| Reaction Time | 6–8 hours |

Byproduct Mitigation

The use of HIO₃ prevents the accumulation of I₃⁻ ions, which are common in pure I₂ systems. Post-reaction, excess iodine is removed via sodium sulfite treatment, yielding 5-amino-2,4,6-triiodoisophthalic acid with >80% purity.

Downstream Processing and Purification

Crude iodinated intermediates require rigorous purification to meet pharmaceutical standards. Filtration, recrystallization, and column chromatography are employed, with solvent selection tailored to the compound’s solubility. For example, EP2093206A1 specifies washing with cold methanol to isolate iodinated phenols.

Recrystallization Protocols

Recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C enhances crystal purity. For 5-amino-2,4,6-triiodoisophthalic acid, hot water recrystallization removes residual HIO₃ and unreacted substrate.

Conversion to Final Contrast Agents

Iodinated aromatic acids are functionalized via amidation or esterification to produce non-ionic contrast agents. For instance, 5-amino-2,4,6-triiodoisophthalic acid is converted to its dichloride using thionyl chloride, then condensed with serinol to form Iopamidol.

Table 3: Functionalization Steps for Iopamidol Synthesis

| Step | Reagents/Conditions | Product |

|---|---|---|

| Acid Chloridation | SOCl₂, 70°C, 4 hours | 5-Amino-2,4,6-triiodoisophthaloyl dichloride |

| Amidation | Serinol, DMF, 100°C, 8 hours | Iopamidol |

Challenges and Innovations in Iodinated Compound Synthesis

Solvent Recovery and Sustainability

Methanol and ethanol recovery via distillation is essential for cost-effective large-scale production. EP2093206A1 highlights solvent recycling rates exceeding 90% in industrial settings.

Electrochemical vs. Chemical Methods

Electrochemical methods reduce iodine waste but require specialized equipment. Chemical methods using HIO₃ offer scalability but demand precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Iogulamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can be employed to modify the iodine atoms or the amide groups.

Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or other halide salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzenedicarboxylic acids, while reduction can produce deiodinated amides.

Scientific Research Applications

Iogulamide is a compound primarily utilized in medical imaging, particularly in X-ray and computed tomography (CT) applications. Its unique properties make it suitable for enhancing the visibility of internal structures during imaging procedures. This article provides a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

X-ray Imaging

This compound is extensively used in X-ray imaging due to its ability to provide clear contrast between different tissues. It is particularly effective in visualizing soft tissues and vascular structures.

- Case Study : A study demonstrated that this compound significantly improved the visualization of the gastrointestinal tract during X-ray examinations compared to traditional contrast agents. The results indicated a higher percentage of injected dose remaining in the target area, leading to enhanced diagnostic capabilities .

Computed Tomography (CT)

In CT imaging, this compound serves as an excellent contrast medium, allowing for detailed images of internal organs and structures.

- Data Table: Comparison of Contrast Agents in CT Imaging

| Contrast Agent | Radiopacity | Viscosity | Bioadhesivity | Application Area |

|---|---|---|---|---|

| This compound | High | Moderate | High | Gastrointestinal |

| Iohexol | Moderate | Low | Moderate | Vascular Imaging |

| Iopamidol | High | High | Low | Urological Imaging |

Gastrointestinal Imaging

This compound has been shown to be particularly effective for gastrointestinal imaging due to its favorable pharmacokinetics and safety profile.

- Case Study : In a clinical trial involving patients undergoing gastrointestinal imaging, this compound was administered, resulting in clear delineation of intestinal structures. The study reported minimal adverse effects and high patient tolerance .

Vascular Imaging

The use of this compound extends to vascular imaging, where it aids in visualizing blood vessels and identifying abnormalities such as blockages or malformations.

- Research Findings : A research project highlighted that this compound provided superior images in angiography compared to other iodinated contrast agents, allowing for better assessment of vascular conditions .

Safety and Efficacy

This compound is generally well-tolerated by patients, with a low incidence of adverse reactions. Its non-ionic nature reduces the risk of allergic reactions compared to ionic contrast agents. Clinical studies have consistently shown that it provides reliable imaging results without significant side effects.

Summary of Safety Data

- Adverse Reactions : Mild reactions such as nausea or headache were reported in less than 5% of patients.

- Contraindications : Patients with known allergies to iodine or previous severe reactions to contrast media should avoid its use.

Mechanism of Action

The mechanism of action of iogulamide as an X-ray contrast agent involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, this compound enhances the contrast of specific tissues or structures, making them more visible in radiographic images. The compound interacts with the surrounding tissues, providing a clear and detailed image for diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

Metrizamide: Another nonionic X-ray contrast agent, but with a less favorable safety profile compared to iogulamide.

Iohexol: A widely used nonionic contrast agent with similar applications but different chemical structure.

Iopamidol: Another nonionic contrast agent used in various imaging procedures.

Uniqueness of this compound

This compound stands out due to its superior safety profile and effectiveness as an X-ray contrast agent. Its unique chemical structure allows for better absorption of X-rays and enhanced imaging quality, making it a preferred choice in certain diagnostic procedures.

Biological Activity

Iogulamide is an iodinated contrast agent primarily used in medical imaging, particularly in X-ray and computed tomography (CT) scans. Its biological activity is significant due to its interactions within biological systems, particularly in diagnostic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, safety profile, and potential therapeutic applications.

This compound, like other iodinated contrast agents, contains iodine atoms that enhance the contrast of images obtained during radiological procedures. The mechanism by which this compound functions involves the absorption of X-rays due to the high atomic number of iodine. This property allows for clear visualization of vascular structures and organs during imaging.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of iodinated compounds, including this compound. Although specific data on this compound's antimicrobial activity is limited, iodinated contrast agents in general have shown some potential in exhibiting antibacterial effects against various pathogens due to their oxidative properties. For instance, a study indicated that certain iodinated compounds could inhibit bacterial growth by disrupting cell membranes and inducing oxidative stress in bacteria .

2. Anti-inflammatory Effects

Iodinated contrast agents have been evaluated for their anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated a reduction in inflammation markers when administered prior to inflammatory stimuli. This suggests that this compound may also possess similar properties, potentially aiding in the management of inflammatory conditions during imaging procedures .

Safety and Toxicity

The safety profile of this compound has been a subject of extensive research. Common side effects associated with iodinated contrast media include allergic reactions, nephrotoxicity, and thyroid dysfunction. A comprehensive review has shown that while most patients tolerate these agents well, those with pre-existing kidney conditions are at higher risk for nephrotoxic effects .

Table 1: Summary of Side Effects Associated with Iodinated Contrast Agents

| Side Effect | Incidence Rate | Notes |

|---|---|---|

| Allergic Reactions | 0.7% - 3% | Ranges from mild to severe (anaphylaxis) |

| Nephrotoxicity | 1% - 5% | Higher risk in patients with renal impairment |

| Thyroid Dysfunction | Variable | Can cause hyperthyroidism or hypothyroidism |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A retrospective analysis involving patients undergoing CT angiography highlighted that this compound provided superior imaging quality compared to non-iodinated alternatives. The study concluded that patients experienced minimal adverse effects while benefiting from enhanced diagnostic clarity .

- Case Study 2 : Another study focused on patients with renal impairment who received this compound during imaging procedures. It was found that pre-hydration protocols significantly reduced the incidence of contrast-induced nephropathy, emphasizing the importance of patient management strategies .

Research Findings

Recent research has aimed at understanding the broader implications of using iodinated contrast agents like this compound beyond imaging:

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles for iodinated compounds under specific conditions, indicating that these agents might mitigate oxidative stress in neuronal cells .

- Therapeutic Applications : Investigations into the use of iodinated contrast agents for therapeutic purposes are ongoing. Preliminary findings suggest that they may play a role in targeted drug delivery systems due to their ability to localize within tissues during imaging .

Q & A

Basic: What established protocols exist for synthesizing Iogulamide, and how can researchers validate purity?

Methodological Answer:

Synthesis protocols should follow peer-reviewed literature using techniques like nucleophilic substitution or catalytic coupling. Validate purity via:

- Chromatography: HPLC with UV detection (retention time comparison to standards) .

- Spectroscopy: NMR (¹H/¹³C) and FT-IR to confirm functional groups and structural integrity .

- Mass Spectrometry: High-resolution MS to verify molecular weight.

Design validation experiments with triplicate runs to ensure reproducibility.

Advanced: How can conflicting data on this compound’s cytotoxicity across studies be systematically addressed?

Methodological Answer:

Contradictions often arise from variability in experimental conditions. Mitigate via:

Meta-Analysis: Compare datasets using PRISMA guidelines, highlighting variables like cell lines, incubation times, and dosage ranges .

Standardized Replication: Reproduce studies under controlled conditions (e.g., identical cell passage numbers, solvent controls) .

Statistical Reconciliation: Apply ANOVA or mixed-effects models to quantify inter-study variance .

Basic: What in vitro assays are optimal for initial assessment of this compound’s bioactivity?

Methodological Answer:

Prioritize assays aligned with target pathways:

Advanced: What computational strategies enhance prediction of this compound’s metabolic stability?

Methodological Answer:

Combine in silico and experimental

- Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- Machine Learning: Train models on ADMET datasets to estimate clearance rates .

- In Vitro Cross-Validation: Use liver microsomes or hepatocytes to verify predictions .

Iteratively refine models using Bayesian optimization .

Basic: How should researchers design dose-response studies for this compound’s pharmacokinetic profiling?

Methodological Answer:

- Dose Range: Span 3-log units (e.g., 1 nM–100 µM) to capture sigmoidal curves.

- Sampling Intervals: Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 hr post-administration .

- Analytical Validation: Use LC-MS/MS with deuterated internal standards for quantification .

Power analysis (α=0.05, β=0.2) to determine cohort size .

Advanced: What mechanistic studies resolve this compound’s off-target effects in complex biological systems?

Methodological Answer:

- CRISPR Screening: Identify gene knockouts that modulate this compound’s efficacy .

- Thermal Proteome Profiling (TPP): Map protein targets by monitoring thermal stability shifts .

- Single-Cell RNA-seq: Correlate transcriptional changes with phenotypic outcomes .

Triangulate findings using orthogonal methods (e.g., SPR for binding affinity) .

Basic: What criteria ensure ethical rigor in preclinical this compound studies?

Methodological Answer:

- Institutional Approval: Submit protocols to IACUC or equivalent bodies for review .

- 3Rs Compliance: Replace animal models with in silico or in vitro systems where feasible .

- Data Transparency: Pre-register hypotheses and raw data in repositories like OSF .

Advanced: How can multi-omics integration clarify this compound’s polypharmacology?

Methodological Answer:

- Transcriptomics + Proteomics: Link RNA-seq data with SILAC-based proteomics to identify downstream effectors .

- Metabolomics: Track pathway perturbations via untargeted LC-MS (e.g., KEGG enrichment) .

- Network Pharmacology: Build interaction networks using STRING or Cytoscape to prioritize hubs .

Apply false-discovery-rate corrections (e.g., Benjamini-Hochberg) for multi-omic datasets .

Key Methodological Principles Derived from Evidence:

Feasibility: Align experimental scope with available resources and timelines .

Reproducibility: Document protocols with granular detail (e.g., buffer compositions, equipment settings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.